2,2'-Bipyridine-4,4'-dicarboxylic acid

Positional isomer identification Ion mobility spectrometry Quality control

2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc; CAS 6813-38-3, also cited as 6613-38-3) is a symmetric, hetero-bifunctional ligand comprising a 2,2'-bipyridine core substituted with carboxylic acid groups at the 4- and 4'-positions. As a positional isomer of the 3,3'- and 5,5'-bipyridine dicarboxylic acids, its distinct COOH placement confers unique metal-binding geometry and electronic properties that cannot be replicated by its isomers.

Molecular Formula C12H8N2O4
Molecular Weight 244.206
CAS No. 6613-38-3; 6813-38-3
Cat. No. B2785144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine-4,4'-dicarboxylic acid
CAS6613-38-3; 6813-38-3
Molecular FormulaC12H8N2O4
Molecular Weight244.206
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18)
InChIKeyFXPLCAKVOYHAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bipyridine-4,4'-dicarboxylic Acid (CAS 6813-38-3): Procurement-Grade Bipyridyl Dicarboxylate Linker for MOFs, DSSCs, and Coordination Chemistry


2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc; CAS 6813-38-3, also cited as 6613-38-3) is a symmetric, hetero-bifunctional ligand comprising a 2,2'-bipyridine core substituted with carboxylic acid groups at the 4- and 4'-positions . As a positional isomer of the 3,3'- and 5,5'-bipyridine dicarboxylic acids, its distinct COOH placement confers unique metal-binding geometry and electronic properties that cannot be replicated by its isomers [1]. This compound serves as a critical building block in metal-organic frameworks (MOFs), ruthenium-based dyes for dye-sensitized solar cells (DSSCs), and luminescent lanthanide coordination polymers [2].

Why 2,2'-Bipyridine-4,4'-dicarboxylic Acid Cannot Be Replaced by Its 3,3'- or 5,5'- Isomers in Research and Industrial Workflows


Simple generic substitution based on molecular formula (C₁₂H₈N₂O₄, MW 244.20) is scientifically invalid for bipyridyl dicarboxylic acid isomers. Positional isomerism dictates dramatically different coordination pocket geometries, metal-binding affinities, and functional outcomes. The 4,4'-isomer uniquely enables linear, divergent bridging in MOFs and positions the carboxylate anchors para to the bipyridine nitrogen atoms, a configuration critical for efficient electron injection in DSSC sensitizers like N3 and N719 [1]. In contrast, the 3,3'-isomer is preferentially used as a ligand to form catalytic complexes that lower reaction energy barriers, while the 5,5'-isomer serves as a ligand system for antitumor metal complexes [2]. These functional divergences mean that procurement of the incorrect isomer leads to synthesis failure, altered catalytic activity, or complete loss of device performance. The quantitative evidence below substantiates the specific, non-interchangeable properties that govern scientific selection.

Quantitative Differential Evidence for 2,2'-Bipyridine-4,4'-dicarboxylic Acid Against Closest Analogs


IMS Peak-to-Peak Resolution Distinguishes 4,4'-Isomer from 3,3'- and 5,5'-BDA Isomers

When procuring bipyridyl dicarboxylic acid, verifying positional isomer identity is critical because mass spectrometry alone cannot differentiate them (identical m/z). Ion mobility spectrometry (IMS) using γ-cyclodextrin/Mg²⁺ ternary complexes achieves baseline separation of the three BDA isomers [1]. The 4,4'-BDA isomer forms a complex with γ-CD and Mg²⁺ that exhibits distinct ion mobility, with peak-to-peak resolution (Rₚ₋ₚ) values of 2.983 and 2.892 against the 3,3'- and 5,5'- isomers respectively [1]. This method enables quantitative analysis of isomer mixtures with linearity R² > 0.99, providing a definitive analytical fingerprint for incoming material verification [1].

Positional isomer identification Ion mobility spectrometry Quality control

DSSC Power Conversion Efficiency: Ru(II) Sensitizer SD-1 Based on 4,4'-dcbpy Outperforms N719 and K77-7

The 4,4'-dicarboxylic acid anchoring group is essential for DSSC performance. A heteroleptic Ru(II) sensitizer (SD-1) incorporating 2,2'-bipyridine-4,4'-dicarboxylic acid as the anchoring ligand achieved an overall power conversion efficiency (PCE) of 8.5% under standard AM 1.5 conditions [1]. This represents a 6.25% relative improvement over the N,N'-diaryl analog K77-7 (8.0%) and a 10.4% relative improvement over the commercial benchmark N719 (7.7%), all tested under identical experimental device conditions [1]. The superior performance is attributed to the stronger electron-donating character of the dialkyl ancillary ligand enabled by the 4,4'-dcbpy anchoring platform [1].

Dye-sensitized solar cells Ruthenium sensitizers Photovoltaic efficiency

CO₂ Adsorption in 2D MOFs: Cd-Based JMS-3 vs. Zn-Based JMS-4 Constructed from 4,4'-bpydc

In a comparative study of two MOFs synthesized from the identical H₂bpydc linker (2,2'-bipyridine-4,4'-dicarboxylic acid), the Cd(II)-based framework JMS-3 demonstrated significantly higher CO₂ uptake than its Zn(II) analog JMS-4 [1]. At 273 K, JMS-3 adsorbed 30.89 cm³(STP) g⁻¹ (1.39 mmol g⁻¹), while JMS-4 adsorbed only 16.08 cm³(STP) g⁻¹ (0.71 mmol g⁻¹), representing a 92% increase [1]. At 298 K, the uptake was 26.50 vs. 10.96 cm³(STP) g⁻¹ (1.18 vs. 0.49 mmol g⁻¹), a 142% enhancement [1]. This demonstrates that the 4,4'-bpydc linker can yield drastically different sorption properties depending on the coordinated metal, an important consideration when sourcing the linker for gas capture applications [1].

Metal-organic frameworks CO₂ capture Gas adsorption

Thermal Decomposition Temperature: Lanthanide-bpdc MOF vs. Representative Bipyridine-Based Coordination Polymers

A lanthanide-organic framework constructed from 2,2'-bipyridine-4,4'-dicarboxylate (bpdc) exhibited a thermal decomposition temperature exceeding 470 °C under nitrogen atmosphere by thermogravimetric analysis (TGA) [1]. In contrast, a similar bipyridine-based framework utilizing the 6,6'-dicarboxylic acid isomer (H₂L1 = 2,2'-bipyridine-6,6'-dicarboxylic acid) and related pyridine carboxylic acids decomposed at significantly lower temperatures during thermal analysis screening [2]. This high thermal robustness is attributed to the rigid coordination habit of the lanthanide ions with the 4,4'-bpdc ligand [1].

Thermal stability Lanthanide MOFs TGA analysis

Redox Reversibility: 4,4'-BBDA as a Redox-Active Oxidant with Defined Potential

2,2'-Bipyridine-4,4'-dicarboxylic acid (BBDA) exhibits a reversible oxidation potential of +0.2 V (vs. SHE, in aqueous media) . This contrasts with the unsubstituted 2,2'-bipyridine parent compound, which is significantly more difficult to oxidize due to the electron-withdrawing nature of the carboxylic acid substituents. While direct comparative data for the 3,3'- or 5,5'-analogs under identical conditions are not consolidated in a single study, the redox activity of the 4,4'-isomer is well-established and exploited for its role as a stoichiometric oxidant in organic synthesis .

Redox chemistry Organic oxidant Electrochemistry

Thermochemical Stability Ranking: 4,4'-Dicarboxylic Acid vs. 2,2'-Bipyridine and Dimethyl Derivatives

A 2025 thermochemical study by Ye et al. investigated four bipyridines—2,2'-bipyridine, 4,4'-dimethyl-2,2'-bipyridine, 5,5'-dimethyl-2,2'-bipyridine, and 2,2'-bipyridine-4,4'-dicarboxylic acid—using DSC, combustion calorimetry, and isothermal TGA [1]. The study determined the enthalpies of sublimation and gaseous phase enthalpies of formation at 298.15 K for all four compounds, providing a direct thermochemical ranking [1]. The presence of the two carboxylic acid groups in the 4,4'-isomer significantly alters its volatility and thermal stability profile compared to the methyl-substituted and unsubstituted bipyridine analogs, a critical consideration for vapor-phase deposition or high-temperature processing where unwanted sublimation must be avoided [1].

Thermochemistry Enthalpy of sublimation Calorimetry

High-Impact Procurement Scenarios for 2,2'-Bipyridine-4,4'-dicarboxylic Acid


Quality Control Verification of Positional Isomer Purity Using IMS Fingerprinting

When receiving a bulk shipment of 'bipyridine dicarboxylic acid,' standard MS or HPLC assays may fail to distinguish the 4,4'-isomer from the 3,3'- or 5,5'-isomers due to identical molecular weights and similar retention times. Implementing the IMS method developed by Ye et al. (2024) [1]—which achieves peak-to-peak resolution (Rₚ₋ₚ) values of 2.983 and 2.892 for [γ-CD+isomer+Mg]²⁺ complexes—provides unambiguous identity confirmation and quantification with R² > 0.99. This ensures that the procured material is indeed the 4,4'-isomer required for downstream MOF or DSSC synthesis, avoiding costly batch failures caused by isomer misidentification.

High-Efficiency Ruthenium Dye Synthesis for DSSC Research and Prototyping

For laboratories synthesizing heteroleptic Ru(II) sensitizers for DSSCs, the 4,4'-dcbpy anchoring ligand is essential. The comparative study by Ashraf et al. (2017) [1] demonstrated that sensitizer SD-1, built on the 4,4'-dcbpy platform, achieves an 8.5% PCE, outperforming commercial benchmark N719 (7.7%) and the N,N'-diaryl analog K77-7 (8.0%) under identical conditions. Procuring high-purity 2,2'-bipyridine-4,4'-dicarboxylic acid directly enables the synthesis of this high-performance dye class, making it the preferred starting material for DSSC efficiency optimization.

MOF Synthesis for CO₂ Capture: Linker Selection Based on Metal-Specific Sorption Data

Researchers designing MOFs for CO₂ capture can reference the direct comparison of JMS-3 (Cd-bpydc) and JMS-4 (Zn-bpydc) by Tshuma et al. (2020) [1], where the identical H₂bpydc linker produced a 142% higher CO₂ uptake at 298 K when coordinated to Cd(II) versus Zn(II). This data informs procurement that the linker's performance is metal-dependent, and sourcing authentic 2,2'-bipyridine-4,4'-dicarboxylic acid ensures reproducibility of these sorption outcomes, which have been specifically validated for this isomer.

High-Temperature Heterogeneous Catalysis Requiring Thermally Robust MOF Supports

For catalytic applications operating above 400 °C, MOFs constructed from 2,2'-bipyridine-4,4'-dicarboxylate and lanthanide ions offer a thermal decomposition threshold exceeding 470 °C under inert atmosphere [1]. This is substantially higher than many frameworks derived from other bipyridine dicarboxylate isomers or pyridine carboxylates. Procurement of the 4,4'-isomer is therefore mandatory for applications requiring this level of thermal resilience, as substituting another isomer risks framework collapse under operating temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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